Phenyl (4-butylnaphthalen-1-yl)sulfamate

Description

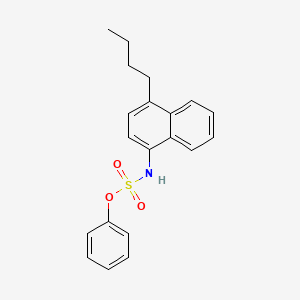

Phenyl (4-butylnaphthalen-1-yl)sulfamate is a sulfamate ester characterized by a naphthalene core substituted with a butyl group at the 4-position and a sulfamate group at the 1-position, linked to a phenyl ring.

Properties

CAS No. |

116526-95-5 |

|---|---|

Molecular Formula |

C20H21NO3S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

phenyl N-(4-butylnaphthalen-1-yl)sulfamate |

InChI |

InChI=1S/C20H21NO3S/c1-2-3-9-16-14-15-20(19-13-8-7-12-18(16)19)21-25(22,23)24-17-10-5-4-6-11-17/h4-8,10-15,21H,2-3,9H2,1H3 |

InChI Key |

RNPMQICYRCFXTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-butylnaphthalen-1-yl)sulfamate typically involves the reaction of 4-butylnaphthalen-1-ol with phenylsulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfamate product .

Industrial Production Methods

On an industrial scale, the production of sulfamates can be achieved through sulfamoylation reactions using electron-deficient aryl sulfamates as activated group transfer reagents. These reactions are catalyzed by N-methylimidazole and can be carried out under mild conditions, providing high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-butylnaphthalen-1-yl)sulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfamate group under basic conditions

Major Products

Oxidation: Sulfonates

Reduction: Amines

Substitution: Various substituted sulfamates

Scientific Research Applications

Phenyl (4-butylnaphthalen-1-yl)sulfamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Phenyl (4-butylnaphthalen-1-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

4-Phenylbut-3-en-1-yl sulfamate (CAS 1448682-03-8)

- Molecular Formula: C₁₀H₁₃NO₃S

- Molecular Weight : 227.28 g/mol

- Key Features : A sulfamate group attached to a phenyl-substituted butenyl chain.

- Comparison : The target compound replaces the butenyl group with a butylnaphthalene system, significantly increasing aromaticity and molecular weight (343.44 g/mol). This bulkier structure likely enhances lipophilicity, affecting solubility and membrane permeability .

Phenyl sulfate (C₆H₆O₄S)

- Molecular Formula : C₆H₆O₄S

- Molecular Weight : 174.17 g/mol

- Key Features : A sulfate ester (R-O-SO₃⁻) linked to a phenyl ring.

- Comparison : Unlike sulfamates, sulfates are more polar and prone to hydrolysis. Phenyl sulfate’s solubility (3.57 g/L) contrasts with sulfamates, which typically exhibit lower aqueous solubility due to reduced polarity .

Functional Analogs

Zinc sulfate (ZnSO₄)

- Molecular Formula : ZnSO₄

- Molecular Weight : 161.47 g/mol

- Key Features : A sulfate salt with industrial and dietary uses.

- Comparison: Sulfates are broadly utilized in non-biological contexts (e.g., electrolytes, fertilizers), whereas sulfamates are more specialized, often targeting biological systems (e.g., enzyme inhibition) .

Data Table: Comparative Properties

Key Research Findings and Implications

Structural and Physicochemical Differences

Industrial and Pharmaceutical Relevance

- Stability in Formulations : Its hydrolytic stability could make it preferable to sulfate esters in pharmaceutical formulations requiring prolonged shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.